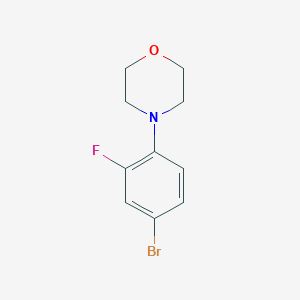

4-(4-Bromo-2-fluorophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQJHWZLMLYPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464118 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513068-89-8 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2-fluorophenyl)morpholine

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(4-Bromo-2-fluorophenyl)morpholine, a key intermediate in contemporary pharmaceutical synthesis.[1] Intended for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the experimental determination of these properties, offering a framework for understanding their impact on drug design and development. While experimentally derived data for this specific molecule is not extensively available in public literature, this guide consolidates known information and provides detailed, field-proven protocols for the determination of critical parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa). By grounding these methodologies in established scientific principles, this document serves as both a reference and a practical handbook for the characterization of novel chemical entities.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound has emerged as a valuable building block in the synthesis of bioactive molecules.[1] Its utility is particularly noted in the development of fluorinated aromatic compounds with potential applications as kinase inhibitors and receptor modulators, targeting therapeutic areas such as neurology and inflammation.[1] The strategic incorporation of the morpholine moiety can enhance the pharmacokinetic profile of a drug candidate, while the bromo- and fluoro-substituents on the phenyl ring provide handles for further chemical modification through cross-coupling reactions.[1]

A thorough understanding of the physicochemical properties of this intermediate is paramount. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the early and accurate characterization of these parameters is a cornerstone of a successful drug discovery and development program.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 513068-89-8 | [1] |

| Molecular Formula | C₁₀H₁₁BrFNO | [1] |

| Molecular Weight | 260.10 g/mol | [1] |

| Chemical Structure | (See Figure 1) | - |

| Purity | ≥97% | [1] |

| Storage Conditions | Room temperature, dry | [1] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2.0!"]; O4 [label="O", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2.0!"]; C6 [label="C", pos="1.2,-0.5!"]; C7 [label="C", pos="0,1.5!"]; C8 [label="C", pos="-1.2,2.3!"]; C9 [label="C", pos="-1.2,3.8!"]; C10 [label="C", pos="0,4.6!"]; C11 [label="C", pos="1.2,3.8!"]; C12 [label="C", pos="1.2,2.3!"]; Br13 [label="Br", pos="0,6.1!"]; F14 [label="F", pos="2.4,1.8!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- Br13; C12 -- F14; }

Caption: Chemical structure of this compound.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences the absorption and bioavailability of a drug candidate. Poor solubility can lead to erratic absorption and may necessitate complex and costly formulation strategies. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.

Kinetic vs. Thermodynamic Solubility

-

Kinetic solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility liabilities.[2][3][4]

-

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent system.[5][6] It is a more time- and resource-intensive measurement but provides a more accurate representation of a compound's intrinsic solubility.[5]

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.

Principle: This method relies on the principle that when a compound precipitates out of solution, it forms particles that scatter light. The amount of scattered light is proportional to the amount of precipitate, allowing for the determination of the concentration at which the compound is no longer soluble.[3]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS) solution (pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, to allow for precipitation to occur.[7]

-

Nephelometric Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the scattered light.

-

Data Analysis: Plot the nephelometric signal against the compound concentration. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" method for determining the equilibrium solubility of a compound.[5]

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][8]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may also be employed.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH.

Lipophilicity (LogP): A Key Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design as it influences membrane permeability, protein binding, and metabolic stability. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Protocol: LogP Determination (Shake-Flask Method)

This traditional method directly measures the partitioning of a compound between two immiscible phases.[9][10]

Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[11]

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Experimental Protocol: LogP Determination (RP-HPLC Method)

This is a high-throughput alternative to the shake-flask method.[12][13]

Principle: The retention time of a compound on a reverse-phase (RP) HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated.[14]

Step-by-Step Methodology:

-

System Calibration: Inject a series of standard compounds with known LogP values onto an RP-HPLC column (e.g., C18) and record their retention times.

-

Calibration Curve: Plot the logarithm of the retention factor (log k') of the standards against their known LogP values to generate a calibration curve.

-

Sample Analysis: Inject a solution of this compound onto the same HPLC system under identical conditions and determine its retention time.

-

LogP Estimation: Using the calibration curve, determine the LogP of the test compound based on its retention time.

Caption: Workflow for LogP Determination by RP-HPLC.

Ionization Constant (pKa): Understanding the Charge State

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter as the charge state of a molecule affects its solubility, permeability, and target binding.

Experimental Protocol: pKa Determination (Potentiometric Titration)

This is a highly accurate method for determining the pKa of a compound.[15][16]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored throughout the titration. The pKa is determined from the inflection point of the titration curve.[17]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.[15][17]

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.[18]

Chemical Stability: Ensuring Integrity

The chemical stability of a pharmaceutical intermediate is crucial to ensure its quality and purity over time. Stability studies are conducted to evaluate the influence of environmental factors such as temperature, humidity, and light on the compound.[19][20]

Stability Testing Protocol

Principle: The compound is stored under controlled conditions for a defined period, and its purity and the formation of any degradation products are monitored at specific time points.[21][22]

Step-by-Step Methodology:

-

Sample Storage: Store aliquots of this compound under various conditions as per ICH guidelines, such as:

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Analysis: At each time point, analyze the samples for purity using a stability-indicating HPLC method. Quantify the parent compound and any observed degradation products.

-

Data Evaluation: Evaluate the data to determine if any significant changes in purity or degradation profile have occurred over time. This information is used to establish appropriate storage conditions and re-test dates.

Conclusion

The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a comprehensive overview of the key parameters to consider and has detailed the standard experimental protocols for their determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the methodologies outlined herein provide a robust framework for its characterization. By applying these principles and protocols, researchers and drug development professionals can gain the necessary insights to effectively utilize this valuable building block in the creation of novel therapeutics.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Soares, S. O., Sarmento, B., & Ferreira, D. C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Cambridge MedChem Consulting. LogP/D.

- Wilson, Z. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ACD/Labs. LogP—Making Sense of the Value.

- protocols.io. LogP / LogD shake-flask method. (2024).

- Elmas, S., & Yilmaz, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 4(2), 46-50.

- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.

- Wentzel, M. W., & Nyasulu, F. W. (2013). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- AxisPharm. Kinetic Solubility Assays Protocol.

- ResearchGate. (PDF) LogP / LogD shake-flask method v1.

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Wentzel, M. W., & Nyasulu, F. W. (2013). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- protocols.io. In-vitro Thermodynamic Solubility. (2025).

- Domainex. Thermodynamic Solubility Assay.

- Donovan, S. F., & Pescatore, M. C. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Arborpharmchem.

- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353.

- ResearchGate. Automated assays for thermodynamic (equilibrium)

- International Journal of Pharmaceutical and Biological Archives. STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS.

- IVAMI. Stability testing of Pharmaceutical products based on ICH Guide.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Neopharm Labs. An Overview of Stability Studies in the Pharmaceutical Industry. (2023).

- MySkinRecipes. This compound.

- GMP SOP. Stability testing overview for Pharmaceutical products.

Sources

- 1. This compound [myskinrecipes.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. scispace.com [scispace.com]

- 19. arborpharmchem.com [arborpharmchem.com]

- 20. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]

- 21. pharmastate.academy [pharmastate.academy]

- 22. gmpsop.com [gmpsop.com]

- 23. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

An In-depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)morpholine: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromo-2-fluorophenyl)morpholine, a pivotal heterocyclic intermediate in the field of medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust and reproducible synthetic protocol, and explore its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Significance of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, metabolic stability, and biological activity.[1] Its presence can improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, all of which are critical parameters in optimizing a molecule's pharmacokinetic and pharmacodynamic profile. The subject of this guide, this compound, combines this advantageous morpholine ring with a functionalized phenyl group, making it a highly valuable building block for creating diverse libraries of compounds for biological screening. The bromo and fluoro substituents on the phenyl ring offer distinct opportunities for further chemical modification, such as cross-coupling reactions, thereby expanding its utility in the synthesis of complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a compound is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrFNO |

| Molecular Weight | 260.10 g/mol |

| CAS Number | 513068-89-8 |

| Appearance | Typically a solid |

| Storage | Room temperature, in a dry, well-ventilated area |

Synthesis of this compound

The synthesis of N-aryl morpholines is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent and versatile method. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine under relatively mild conditions.

Causality Behind Experimental Choices

The selection of the Buchwald-Hartwig amination is based on its broad substrate scope and functional group tolerance, which are essential for complex molecule synthesis. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the reaction's success. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required for the deprotonation of the amine, making it a more potent nucleophile. Toluene is a common solvent for this reaction due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a representative procedure for the synthesis of this compound.

Reagents:

-

1-Bromo-4-fluoro-2-iodobenzene (or 1,4-dibromo-2-fluorobenzene)

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by morpholine (1.2 eq) and 1-bromo-4-fluoro-2-iodobenzene (1.0 eq).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.8-7.5 ppm) and the morpholine protons (typically two triplets around 3.0-4.0 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons and the two distinct carbons of the morpholine ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 260.10), with a characteristic isotopic pattern for a bromine-containing compound. |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of bioactive molecules, particularly as a building block for kinase inhibitors.[1] The morpholine group can form crucial hydrogen bonds with the hinge region of the kinase active site, while the substituted phenyl ring can be further functionalized to target other regions of the enzyme, thereby enhancing potency and selectivity.

Role as a Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The this compound scaffold can be elaborated through various chemical transformations, such as Suzuki or Sonogashira cross-coupling reactions at the bromine position, to introduce additional pharmacophoric elements.

A prominent example of a class of drugs where this scaffold is relevant is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[5]

Caption: Simplified PI3K/AKT signaling pathway.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in modern drug discovery. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an accessible and versatile building block for medicinal chemists. The ability to leverage both the favorable properties of the morpholine scaffold and the reactive handles on the phenyl ring provides a powerful platform for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide has provided a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in its effective utilization in their drug development endeavors.

References

- MySkinRecipes. (n.d.). This compound.

- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.

- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.

- Guk, S., et al. (2022).

Sources

- 1. This compound [myskinrecipes.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(4-Bromo-2-fluorophenyl)morpholine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Candidates

In the realm of drug discovery and development, the journey of a promising molecule from the laboratory to a life-changing therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent is a critical determinant of its bioavailability, efficacy, and overall developability.[1][2] Poor solubility can lead to inadequate drug absorption, compromising the therapeutic effect and potentially leading to the failure of an otherwise potent drug candidate.[1][2] This guide provides an in-depth technical exploration of the solubility of 4-(4-Bromo-2-fluorophenyl)morpholine, a heterocyclic compound of interest in pharmaceutical synthesis.[3] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to predict, determine, and modulate its solubility. By understanding the physicochemical principles that govern its dissolution, scientists can make informed decisions in formulation development, process chemistry, and preclinical studies.

Physicochemical Profile of this compound and its Implications for Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₁BrFNO | [3] |

| Molecular Weight | 260.10 g/mol | [3] |

| Structure | A morpholine ring attached to a 4-bromo-2-fluorophenyl group. | |

| Key Structural Features | - Aromatic Ring: The bromofluorophenyl group is largely nonpolar. - Halogen Substituents: The bromine and fluorine atoms increase the molecular weight and can participate in halogen bonding, potentially influencing crystal packing and solubility. - Morpholine Ring: Contains an ether linkage (-O-) and a tertiary amine (-N-), which are polar and can act as hydrogen bond acceptors. |

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses both polar and nonpolar characteristics, suggesting it will exhibit a nuanced solubility profile across a spectrum of organic solvents. The large, substituted aromatic ring contributes to its lipophilic (nonpolar) nature, while the morpholine moiety, with its heteroatoms, introduces polarity and the potential for hydrogen bonding.

The presence of the fluorine atom can have a complex effect on solubility. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond donor or acceptor. However, its presence can alter the electronic distribution of the aromatic ring and influence crystal lattice energy, which in turn affects the energy required to dissolve the solid.

Theoretical Framework for Solvent Selection

The choice of solvent is a critical first step in any solubility study. A judicious selection can save considerable time and resources. Key solvent properties to consider include:

-

Polarity: Solvents can be broadly classified as polar protic (e.g., alcohols, water), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane, toluene). The dielectric constant is a quantitative measure of a solvent's polarity.

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the morpholine ring of the target compound.

-

Boiling Point: For applications such as recrystallization, the boiling point of the solvent is a crucial parameter.

A systematic approach to solvent screening would involve selecting a diverse set of solvents representing different classes.

Experimental Determination of Solubility: A Practical Guide

In the absence of established solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[5][6]

Step-by-Step Protocol for the Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, indicated by a plateau in the measured concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution based on the HPLC analysis and the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

-

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility.[7][8]

-

Thermodynamic solubility , as determined by the shake-flask method, represents the true equilibrium solubility of the most stable crystalline form of the compound.[2]

-

Kinetic solubility is often measured in high-throughput screening settings where a compound is first dissolved in a solvent like DMSO and then diluted into an aqueous buffer.[8] This method is faster but may result in a supersaturated solution, leading to higher apparent solubility values.[9] For formulation and development purposes, thermodynamic solubility is the more relevant parameter.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Factors Influencing Solubility: Beyond the Solvent

Several other factors can significantly impact the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured.

-

pH (for aqueous solutions): As a morpholine derivative, the nitrogen atom can be protonated at acidic pH. The resulting salt form would likely have a much higher aqueous solubility than the free base. While this guide focuses on organic solvents, this property is critical for any future work involving aqueous media.

-

Polymorphism: The crystalline form of the solid can have a profound effect on its solubility.[10][11] Different polymorphs can exhibit different crystal lattice energies, leading to variations in their solubility.[12][13] Metastable polymorphs are generally more soluble than the most stable form.[11] It is therefore important to characterize the solid form of the material being tested.

Applications of Solubility Data in Drug Development

Understanding the solubility of this compound in various organic solvents has direct and practical implications for its development as a pharmaceutical intermediate or potential drug candidate:

-

Process Chemistry: Solubility data is essential for developing efficient crystallization and purification processes. Selecting an appropriate solvent system can maximize yield and purity.

-

Formulation Development: For preclinical in vivo studies, the compound often needs to be formulated in a vehicle that can deliver the required dose in a small volume. Knowledge of its solubility in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) is critical.

-

Analytical Method Development: Solubility information aids in the selection of appropriate diluents for analytical techniques such as HPLC and NMR.

Caption: Relationship between solubility data and key drug development activities.

Conclusion

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.

- Di, L., & Kerns, E. H. (2008).

- Kerns, E. H., & Di, L. (2008). Solubility. In Drug-Like Properties: Concepts, Structure Design and Methods (pp. 55-75). Academic Press.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Varadi, L., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature reviews Drug discovery, 3(1), 42-57.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.

- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of drugs. Journal of pharmaceutical sciences, 94(5), 929-939.

- Zhang, R., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- JOCPR. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.

- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Gonzalez, M. A., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 46-51.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- SEQENS. (2026, January 2).

- SEQENS. (2025, December 4). Key factors in solvent selection.

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine.

- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: residual solvents.

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.

- PubChem. (n.d.). 4-(4-Bromophenyl)morpholine.

- CymitQuimica. (n.d.). 4-(4-Bromophenyl)morpholine.

- Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. This compound [myskinrecipes.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ovid.com [ovid.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. hilarispublisher.com [hilarispublisher.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-Bromo-2-fluorophenyl)morpholine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Bromo-2-fluorophenyl)morpholine, a compound of interest in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of spectral data, predicted chemical shifts, and coupling constants. Furthermore, a rigorous, field-proven experimental protocol for acquiring high-quality NMR data for this and similar N-aryl morpholine derivatives is presented. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Structural Significance of this compound

This compound belongs to the class of N-aryl morpholines, a scaffold frequently encountered in medicinal chemistry due to its favorable pharmacokinetic properties and versatile biological activities. The morpholine ring, a saturated heterocycle, often imparts increased water solubility and metabolic stability to drug candidates. The substituted phenyl ring, featuring a bromine and a fluorine atom, provides specific steric and electronic properties that can be crucial for molecular recognition and binding affinity to biological targets.

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules. By analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J), we can precisely map the connectivity and chemical environment of each proton and carbon atom within the molecule. This guide will delve into the expected ¹H and ¹³C NMR spectra of the title compound, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Analysis

Due to the limited availability of experimentally derived and published spectral data for this compound, this section presents a detailed prediction and interpretation based on established NMR principles, data from analogous structures, and the influence of its constituent functional groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the morpholine ring and the substituted phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | dd | 1H | H-3' | Ortho to Fluorine, Meta to Bromine and Morpholine. Split by H-5' and H-6'. |

| ~ 7.20 | dd | 1H | H-5' | Meta to Fluorine and Morpholine, Ortho to Bromine. Split by H-3' and H-6'. |

| ~ 7.00 | t | 1H | H-6' | Ortho to Morpholine, Meta to Bromine and Fluorine. Split by H-3' and H-5'. |

| ~ 3.85 | t | 4H | -O-CH₂- (Morpholine) | Protons adjacent to the electronegative oxygen atom are deshielded. Appears as a triplet due to coupling with adjacent -N-CH₂- protons.[2][3] |

| ~ 3.05 | t | 4H | -N-CH₂- (Morpholine) | Protons adjacent to the nitrogen atom are less deshielded than those next to oxygen. Appears as a triplet due to coupling with adjacent -O-CH₂- protons.[2][3] |

Disclaimer: The ¹H NMR data presented is based on predictive algorithms and established principles of substituent effects. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 (d, ¹JCF ≈ 245 Hz) | C-2' (C-F) | Carbon directly attached to fluorine exhibits a large one-bond C-F coupling constant and is significantly deshielded. |

| ~ 140 (d, ²JCF ≈ 15 Hz) | C-1' (C-N) | Quaternary carbon attached to nitrogen. Shows a smaller two-bond coupling to fluorine. |

| ~ 128 (d, ³JCF ≈ 8 Hz) | C-6' | Aromatic CH carbon with three-bond coupling to fluorine. |

| ~ 125 (d, ⁴JCF ≈ 3 Hz) | C-4' (C-Br) | Quaternary carbon attached to bromine. Shows a small four-bond coupling to fluorine. |

| ~ 120 (d, ³JCF ≈ 3 Hz) | C-5' | Aromatic CH carbon with three-bond coupling to fluorine. |

| ~ 118 (d, ²JCF ≈ 22 Hz) | C-3' | Aromatic CH carbon with a significant two-bond coupling to fluorine. |

| ~ 67 | -O-CH₂- (Morpholine) | Carbons adjacent to the electronegative oxygen are deshielded.[3] |

| ~ 50 | -N-CH₂- (Morpholine) | Carbons adjacent to nitrogen are less deshielded.[3] |

Disclaimer: The ¹³C NMR data is predictive and serves as a guideline. Experimental verification is recommended.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.

Sample Preparation

-

Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical as it can influence chemical shifts.[4]

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for high-resolution spectra.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.

NMR Instrument Setup and Data Acquisition

The following steps outline the general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Caption: Workflow for NMR sample preparation and data acquisition.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved NMR signals.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) and the impedance is matched to the spectrometer's electronics to ensure maximum signal transfer.

-

Acquisition of ¹H Spectrum: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a sufficient number of scans for good signal-to-noise (typically 8-16), and a relaxation delay of 1-5 seconds.

-

Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final, interpretable NMR spectrum.

In-Depth Interpretation of Spectral Features

A thorough analysis of the NMR spectra involves examining the chemical shifts, coupling patterns, and integration values.

The Morpholine Moiety

The morpholine ring in N-aryl morpholines typically adopts a chair conformation, leading to two distinct sets of methylene protons.[5] The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are in a more electron-withdrawing environment and thus resonate at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH₂-).[2][3] In many cases, these appear as apparent triplets due to coupling with the adjacent methylene group.

The 4-Bromo-2-fluorophenyl Moiety

The substitution pattern on the aromatic ring gives rise to a complex splitting pattern for the three aromatic protons. The fluorine and bromine atoms exert significant electronic effects that influence the chemical shifts of the aromatic protons and carbons.

-

Fluorine's Influence: Fluorine is a highly electronegative atom, causing a deshielding effect on nearby nuclei. Furthermore, the magnetic nucleus of fluorine (¹⁹F) couples with both ¹H and ¹³C nuclei, leading to characteristic splitting patterns. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei (e.g., ¹JCF, ²JCF, ³JHF).[6][7]

-

Bromine's Influence: Bromine also has an electron-withdrawing inductive effect, but it is less pronounced than that of fluorine. Its primary influence on the spectrum is through its contribution to the overall electronic environment of the aromatic ring.

The interplay of these substituent effects, along with the electron-donating nature of the morpholine nitrogen, determines the final chemical shifts of the aromatic protons and carbons.

Caption: Logical flow of NMR spectral interpretation.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles. The provided experimental protocol offers a robust framework for acquiring high-quality data for this and related compounds. A thorough understanding of the spectral features, including the characteristic signals of the morpholine and substituted phenyl moieties, is essential for the unambiguous structural confirmation of this important chemical entity. While predicted data is a valuable starting point, experimental verification remains the gold standard in chemical analysis.

References

- MySkinRecipes. (n.d.). This compound.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- Félix, C. P., & de la Vega, J. R. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.

- Kasler, F. (1973). Quantitative Analysis by NMR Spectroscopy. Academic Press.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.

- R-NMR. (n.d.). SOP data acquisition.

- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.

- MySkinRecipes. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. acdlabs.com [acdlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. sfu.ca [sfu.ca]

An In-Depth Technical Guide to the FT-IR Spectrum of 4-(4-Bromo-2-fluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Bromo-2-fluorophenyl)morpholine, a compound of interest in medicinal chemistry and materials science. This document moves beyond a simple spectral interpretation, offering a detailed rationale for peak assignments grounded in the principles of vibrational spectroscopy and supported by established literature. The methodologies presented herein are designed to ensure reproducibility and accuracy, reflecting best practices in spectroscopic analysis.

The Molecular Architecture and Its Spectroscopic Implications

This compound possesses a unique combination of functional groups that give rise to a characteristic FT-IR spectrum. The molecule is comprised of a morpholine ring, a versatile saturated heterocycle, attached to a di-substituted benzene ring. The benzene ring is further functionalized with a bromine and a fluorine atom, both of which significantly influence the electronic environment and vibrational modes of the aromatic system. Understanding the interplay of these structural features is paramount to a precise interpretation of its infrared spectrum.

The morpholine moiety is expected to exhibit characteristic absorptions from its C-H, C-N, and C-O-C bonds. The aromatic portion of the molecule will display distinct peaks corresponding to aromatic C-H stretching and bending, as well as C=C ring stretching vibrations. The presence of the electronegative fluorine and bromine atoms will induce specific vibrational frequencies for the C-F and C-Br bonds, respectively, and will also perturb the frequencies of the adjacent aromatic ring vibrations.

Figure 1: Molecular structure and key vibrational modes of this compound.

Predicted FT-IR Absorption Bands: A Region-by-Region Analysis

An FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1] The latter contains complex vibrational patterns that are unique to each molecule.[1][2]

The Functional Group Region (4000-1500 cm⁻¹)

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of the substituted benzene ring will result in weak to medium absorption bands in this region.[3][4][5][6] These bands are characteristic of C-H stretching vibrations where the carbon atom is sp² hybridized.

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methylene (-CH₂-) groups of the morpholine ring will give rise to multiple sharp absorption bands in this range.[7] These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds.

-

Overtone and Combination Bands (2000-1665 cm⁻¹): A series of weak absorption bands, characteristic of aromatic compounds, may be observed in this region.[4][5][6] The pattern of these overtones can sometimes provide information about the substitution pattern of the aromatic ring.

-

Aromatic C=C Ring Stretching (1600-1400 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic ring typically produce a set of two to four sharp bands of variable intensity.[3][4][5][6] For this compound, bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹.[3][6]

The Fingerprint Region (1500-400 cm⁻¹)

This region is rich with information and crucial for the definitive identification of the compound.

-

Aliphatic C-H Bending (1470-1375 cm⁻¹): The scissoring and bending vibrations of the methylene groups in the morpholine ring will appear in this part of the spectrum.

-

C-F Stretching (around 1270-1210 cm⁻¹): The strong electronegativity of the fluorine atom results in a strong, characteristic absorption band for the C-F stretch.[8] Its exact position is sensitive to the electronic environment of the aromatic ring.[8]

-

C-N Stretching (around 1250-1020 cm⁻¹): The stretching vibration of the C-N bond in the morpholine ring will produce a medium to strong absorption band in this range.

-

C-O-C Asymmetric Stretching (around 1140-1070 cm⁻¹): The asymmetric stretching of the C-O-C ether linkage in the morpholine ring is expected to be a strong and prominent band.

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane (oop) bending vibrations of the remaining aromatic C-H bonds are highly diagnostic of the substitution pattern.[4][5][6] For a 1,2,4-trisubstituted benzene ring, strong absorptions are expected in this region.

-

C-Br Stretching (around 690-515 cm⁻¹): The C-Br stretching vibration will appear as a medium to strong absorption band in the lower frequency region of the spectrum.[9]

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, the following Attenuated Total Reflectance (ATR) method is recommended due to its minimal sample preparation and high reproducibility.

Figure 2: Standard workflow for obtaining an FT-IR spectrum using the ATR method.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

-

Background Scan: Record a background spectrum with a clean, empty ATR crystal. This will account for any atmospheric interferences (e.g., CO₂, H₂O).

-

Sample Application: Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Use the ATR press to apply firm, consistent pressure to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum should be ATR-corrected to account for the wavelength-dependent depth of penetration of the infrared beam. A baseline correction may also be necessary to obtain a flat baseline.

-

Peak Analysis: Identify and label the wavenumbers of the significant absorption bands. Compare these with the predicted values and reference spectra if available.[1]

Tabulated Summary of Expected Vibrational Modes

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 3000-2850 | Aliphatic C-H Stretch (Morpholine) | Medium to Strong |

| 2000-1665 | Aromatic Overtone/Combination Bands | Weak |

| 1600-1400 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1470-1375 | Aliphatic C-H Bend (Morpholine) | Medium |

| 1270-1210 | Aromatic C-F Stretch | Strong |

| 1250-1020 | C-N Stretch (Morpholine) | Medium to Strong |

| 1140-1070 | Asymmetric C-O-C Stretch (Morpholine) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 690-515 | Aromatic C-Br Stretch | Medium to Strong |

Conclusion

The FT-IR spectrum of this compound is a powerful tool for its structural confirmation and quality control. A thorough understanding of the contributions of each functional group to the overall spectrum allows for a confident and accurate interpretation. The combination of characteristic absorptions from the morpholine ring, the di-substituted aromatic ring, and the carbon-halogen bonds provides a unique spectral fingerprint. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for this compound, aiding in its identification and further application in drug development and materials science.

References

- Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.

- ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine.

- ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.

- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Wikipedia. (n.d.). Carbon–fluorine bond.

Sources

- 1. azooptics.com [azooptics.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 4-(4-Bromo-2-fluorophenyl)morpholine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone of contemporary medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. Within the vast landscape of morpholine-containing building blocks, 4-(4-Bromo-2-fluorophenyl)morpholine emerges as a particularly strategic scaffold. Its unique trifecta of a proven bioisostere (morpholine), a handle for versatile cross-coupling reactions (bromine), and a metabolic stabilizer and modulator of pKa (ortho-fluorine) makes it an invaluable asset in the design and synthesis of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and potential applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and agents targeting the central nervous system (CNS). Detailed experimental protocols for its synthesis and the biological evaluation of its derivatives are also presented to empower researchers in their drug discovery endeavors.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates, a testament to its "privileged" status in medicinal chemistry.[1][2] Its inherent properties, including high aqueous solubility, metabolic stability, and a pKa in the physiological range, make it an attractive bioisostere for less stable or more toxic functional groups.[3] The incorporation of a morpholine moiety can significantly enhance a compound's pharmacokinetic profile, improving absorption, distribution, metabolism, and excretion (ADME) properties.[1] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1]

The subject of this guide, this compound, is a specialized derivative that leverages the foundational benefits of the morpholine scaffold while introducing functionalities ripe for chemical exploration.

Physicochemical Properties and Synthesis of the Core Scaffold

Key Structural Features

The medicinal chemistry potential of this compound is rooted in its distinct structural components:

-

The Morpholine Ring: As discussed, this saturated heterocycle is a key contributor to favorable drug-like properties.

-

The Phenyl Ring: This aromatic core provides a rigid scaffold for the presentation of other functional groups.

-

The Bromine Atom: Situated at the para-position of the phenyl ring, this halogen serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic exploration of the chemical space at this position to optimize target engagement and selectivity.

-

The Ortho-Fluorine Atom: The placement of a fluorine atom adjacent to the morpholine linkage is a deliberate design element. It can serve multiple purposes, including:

-

Metabolic Blocking: Preventing oxidative metabolism at the ortho-position, thereby increasing the compound's half-life.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the morpholine nitrogen, which can be advantageous for optimizing cell permeability and target binding.

-

Conformational Control: The fluorine atom can influence the preferred conformation of the phenylmorpholine linkage, which can impact receptor-ligand interactions.

-

Synthesis of this compound

The synthesis of N-aryl morpholines is a well-established transformation in organic chemistry. A common and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of the core scaffold.

Materials:

-

1-Bromo-4-fluoro-2-iodobenzene

-

Morpholine

-

Palladium(0) catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cesium carbonate, Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst and the phosphine ligand.

-

Add the aryl halide (1-Bromo-4-fluoro-2-iodobenzene) and the base (Cesium carbonate).

-

Add anhydrous toluene, followed by morpholine.

-

Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrFNO |

| Molecular Weight | 260.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 513068-89-8 |

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of bioactive molecules.[4] Its structure is particularly amenable to the development of kinase inhibitors and compounds targeting the central nervous system.

Kinase Inhibitors: A Case Study on PI3K Inhibitors

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of the PI3K pathway is a hallmark of many human cancers, making these enzymes attractive targets for cancer therapy.

A review of the patent literature reveals the utility of the 4-(substituted-2-fluorophenyl)morpholine scaffold in the design of potent and selective PI3K inhibitors. For instance, patent WO2007084786A1 describes a series of pyrimidine derivatives as PI3K inhibitors, where a substituted phenylmorpholine moiety is a key structural feature. While the patent does not explicitly name this compound as a starting material, the claimed structures strongly suggest its utility as an intermediate. The bromine atom can be readily transformed into a variety of other functional groups via cross-coupling reactions to explore the structure-activity relationship (SAR) at this position.

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of our core scaffold, it allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position of the phenyl ring.

Caption: Suzuki coupling for derivatization.

This synthetic strategy enables the rapid generation of a library of compounds for screening against a panel of kinases, facilitating the identification of potent and selective inhibitors.

Central Nervous System (CNS) Agents

The physicochemical properties imparted by the morpholine ring make it a valuable component in the design of CNS-active drugs. The ability to cross the blood-brain barrier (BBB) is a critical requirement for such agents, and the balanced lipophilicity and aqueous solubility provided by the morpholine moiety can be advantageous. The this compound scaffold can be elaborated to target a variety of CNS receptors and enzymes.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial biological evaluation of compounds derived from this compound.

In Vitro Kinase Inhibition Assay (Generic TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput screening method for identifying kinase inhibitors.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor-labeled substrate is the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Procedure:

-

In a microplate, add the test compound at various concentrations.

-

Add the kinase and the Alexa Fluor-labeled substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the europium-labeled antibody.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ value for each compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

Principle: Inflammation can involve the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. Anti-inflammatory compounds can inhibit this denaturation.

Procedure:

-

Prepare a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

-

In test tubes, add the test compound at various concentrations to the BSA solution.

-

A control group should contain BSA and the vehicle used to dissolve the test compounds.

-

A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

Cool the samples to room temperature.

-

Measure the turbidity of the solutions using a spectrophotometer at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Receptor Binding Assay (Generic Radioligand Competition)

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.

Procedure:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

In a microplate, add the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the test compound at various concentrations.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand using a filtration apparatus.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of a privileged scaffold and versatile synthetic handles. Its strategic application, particularly in the synthesis of kinase inhibitors and CNS-active agents, is well-supported by its inherent chemical properties. The ability to readily diversify the core structure through robust cross-coupling methodologies allows for the efficient exploration of structure-activity relationships, accelerating the drug discovery process. The experimental protocols provided herein offer a starting point for researchers to unlock the full potential of this promising intermediate in their quest for novel therapeutics.

References

- Burger, M. et al. (2007). Pyrimidine derivatives used as pi-3 kinase inhibitors.

- PubChem.

- Wikipedia. Substituted phenylmorpholine. [Link]

- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

- MySkinRecipes. This compound. [Link]

- PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]

- Journal of Oleo Science.

- Google Patents. Phenylmorpholines and analogues thereof.

- Google Patents.

- Google Patents. Process for the synthesis of organic compounds.

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

- United States Patent and Trademark Office.

- United States Patent and Trademark Office.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- PubChem. Crystal form S4 of the PLK4 inhibitor (1R,2S)-(e)-2-(3-(4-((cis-2,6-dimethylmorpholino)methyl)styryl)-1 h-imidazol-6-yl)

- Google Patents. Preparation process for 4- bromo phenyl hydrazine.

- MySkinRecipes. 4-(4-Bromo-2-chlorophenyl)morpholine. [Link]

- PubMed.

- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. jocpr.com [jocpr.com]

- 3. WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents [patents.google.com]

- 4. Pyrimidine derivatives used as pi-3 kinase inhibitors - Patent WO-2007084786-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract